NVS-BPTF-1 Mechanism of Action: A Technical Guide
NVS-BPTF-1 Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVS-BPTF-1 is a potent and selective chemical probe targeting the bromodomain of the Bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. This document provides an in-depth technical overview of the mechanism of action of NVS-BPTF-1, including its molecular interactions, impact on cellular signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Targeting the BPTF Bromodomain
NVS-BPTF-1 functions as a competitive inhibitor of the BPTF bromodomain, a protein module responsible for recognizing and binding to acetylated lysine residues on histone tails. By occupying the acetyl-lysine binding pocket, NVS-BPTF-1 effectively disrupts the interaction between BPTF and acetylated histones, thereby interfering with the recruitment of the NURF complex to chromatin. This leads to alterations in chromatin structure and the dysregulation of gene expression programs that are dependent on BPTF activity.
Quantitative Analysis of NVS-BPTF-1 Activity
The potency and selectivity of NVS-BPTF-1 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Potency of NVS-BPTF-1
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 71 nM | Bio-Layer Interferometry (BLI) | [1][2] |
| In Vitro IC50 | 56 nM | AlphaScreen | [1] |
Table 2: Cellular Target Engagement and Potency of NVS-BPTF-1
| Parameter | Value | Cell Line | Assay | Reference |
| Cellular IC50 | 16 nM | HEK293 | NanoBRET | [1] |
Impact on Cellular Signaling Pathways
Inhibition of BPTF by NVS-BPTF-1 has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and oncogenesis. While direct studies with NVS-BPTF-1 on these pathways are limited, data from BPTF knockdown and other BPTF inhibitors strongly suggest the following downstream effects.
Regulation of c-MYC Expression
BPTF is a known co-factor for the c-MYC oncogene, playing a crucial role in its transcriptional activity.[3][4] Inhibition of BPTF is expected to downregulate the expression of c-MYC and its target genes, thereby suppressing cell proliferation and tumorigenesis.[5]
Attenuation of MAPK and PI3K/AKT Signaling
Studies involving BPTF knockdown have demonstrated a significant reduction in the phosphorylation of key components of the MAPK (e.g., ERK) and PI3K/AKT (e.g., AKT) pathways.[5] These pathways are critical for cell growth, survival, and proliferation. Therefore, NVS-BPTF-1 is anticipated to inhibit these pro-survival signaling cascades.
Figure 1. Proposed signaling pathway affected by NVS-BPTF-1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NVS-BPTF-1.
AlphaScreen Assay for In Vitro Potency
This assay is used to determine the in vitro half-maximal inhibitory concentration (IC50) of NVS-BPTF-1 against the BPTF bromodomain.
Materials:
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Recombinant His-tagged BPTF bromodomain
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Biotinylated histone H4 peptide (acetylated)
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Streptavidin-coated Donor beads
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Nickel Chelate Acceptor beads
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Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
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NVS-BPTF-1 compound
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384-well microplate
Procedure:
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Prepare serial dilutions of NVS-BPTF-1 in assay buffer.
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Add a fixed concentration of His-tagged BPTF bromodomain and biotinylated histone H4 peptide to each well of the microplate.
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Add the serially diluted NVS-BPTF-1 to the wells.
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Incubate at room temperature for 30 minutes.
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Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
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Incubate in the dark at room temperature for 60 minutes.
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Read the plate on an AlphaScreen-capable plate reader.
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Calculate IC50 values by fitting the data to a dose-response curve.
Figure 2. AlphaScreen experimental workflow.
NanoBRET Assay for Cellular Target Engagement
This assay measures the ability of NVS-BPTF-1 to engage the BPTF bromodomain within a cellular context.
Materials:
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HEK293 cells
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Plasmid encoding NanoLuc-BPTF fusion protein
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NanoBRET tracer specific for BPTF bromodomain
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Nano-Glo substrate
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NVS-BPTF-1 compound
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Opti-MEM
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White, 384-well cell culture plates
Procedure:
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Transfect HEK293 cells with the NanoLuc-BPTF fusion protein plasmid.
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After 24 hours, harvest and resuspend the cells in Opti-MEM.
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Add the NanoBRET tracer to the cell suspension at a final concentration near its EC50.
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Dispense the cell-tracer mixture into the wells of the 384-well plate.
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Add serial dilutions of NVS-BPTF-1 to the wells.
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Incubate at 37°C for 2 hours.
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Add Nano-Glo substrate to each well.
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Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.
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Calculate the BRET ratio and determine the IC50 value.
Figure 3. NanoBRET experimental workflow.
Western Blot for Pathway Analysis
This protocol is used to assess the effect of NVS-BPTF-1 on the expression and phosphorylation status of proteins in the MAPK, PI3K/AKT, and c-MYC pathways.
Materials:
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Cancer cell line of interest (e.g., A549, melanoma cell lines)
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NVS-BPTF-1 compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-c-MYC, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Treat cells with various concentrations of NVS-BPTF-1 for a specified time.
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Lyse the cells and quantify protein concentration using the BCA assay.
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Denature protein lysates and separate them by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
NVS-BPTF-1 is a valuable chemical probe for elucidating the biological functions of BPTF. Its high potency and selectivity for the BPTF bromodomain make it a powerful tool for studying the role of this epigenetic reader in health and disease. The inhibitory action of NVS-BPTF-1 on the BPTF-histone interaction leads to the modulation of key oncogenic signaling pathways, including the c-MYC, MAPK, and PI3K/AKT pathways. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action of NVS-BPTF-1 and to explore its therapeutic potential. Further studies are warranted to confirm the downstream effects of NVS-BPTF-1 on these signaling cascades in various cancer models.
References
- 1. NVS-BPTF-1 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
